molecular formula C24H22FN3O2S2 B2998334 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 894243-23-3

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No. B2998334
CAS RN: 894243-23-3
M. Wt: 467.58
InChI Key: FCWCYCPBBLVWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O2S2 and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

A study by S. Mary et al. (2020) synthesized a novel antiviral molecule closely related to the requested compound and investigated its properties using spectroscopic methods and molecular docking. The compound demonstrated potent antiviral activity against SARS-CoV-2 by docking against the virus's protein, highlighting its potential application in developing treatments for COVID-19 and related viral infections (S. Mary et al., 2020).

Anticancer Activity

Research on derivatives of thieno[3,2-d]pyrimidine, a core structure similar to the compound , has shown significant potential in anticancer activity. A. Gangjee et al. (2008) synthesized compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the DNA synthesis pathway of cancer cells. These compounds displayed potent inhibitory activity, suggesting a promising avenue for cancer therapy development (A. Gangjee et al., 2008).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c25-19-10-8-18(9-11-19)15-28-23(30)22-20(12-14-31-22)27-24(28)32-16-21(29)26-13-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-12,14H,4,7,13,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCYCPBBLVWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

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